

Applications of Synchro-cyclotrons in Nuclear Physics: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sincro*

Cat. No.: *B11933638*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the significant applications of synchro-cyclotrons in nuclear physics and related fields. It is intended to serve as a comprehensive resource, offering insights into experimental methodologies and providing structured data for researchers, scientists, and professionals in drug development. The primary applications covered include the production of radioactive isotopes for research, pioneering particle physics experiments, and advancements in medical physics, particularly in proton therapy.

Radioactive Isotope Production at ISOLDE (CERN)

The Isotope Separator On-Line (ISOLDE) facility at CERN has been a cornerstone of nuclear physics research, initially utilizing the Synchrocyclotron (SC) to produce a wide variety of radioactive ion beams.^{[1][2]} Although the SC was later replaced by the Proton Synchrotron Booster (PSB), the fundamental principles and techniques developed at the SC remain relevant.^[1] The ISOL method allows for the production and study of exotic nuclei far from the valley of stability.^{[3][4]}

Application Note

Synchro-cyclotrons are powerful tools for producing a diverse range of radioactive isotopes. By bombarding thick targets with high-energy protons, a multitude of radionuclides are created

through spallation, fragmentation, and fission reactions.^{[1][3]} These isotopes are then extracted, ionized, mass-separated, and delivered as low-energy ion beams to various experimental setups.^[4] This technique has enabled groundbreaking research in nuclear structure, nuclear astrophysics, fundamental symmetries, and solid-state physics.^{[1][4]} The availability of over 1300 isotopes from more than 70 elements has pushed the frontiers of our understanding of the atomic nucleus.^[4]

Quantitative Data: ISOLDE Facility Parameters

Parameter	Value	Reference
Original Driver Accelerator	600 MeV Synchro-cyclotron (SC)	[1]
Current Driver Accelerator	1.4 GeV Proton Synchrotron Booster (PSB)	[1][3]
Proton Beam Intensity	Up to 2 μ A	[1][3]
Target Thickness	\sim 20 cm	[1]
Ion Beam Energy (post-separation)	60 keV	[1]
Number of Available Isotopes	> 1300	[4]
Number of Available Elements	> 70	[4]
Typical Target Temperature	\sim 2000 °C	[1]
Fastest Isotope Release Times	Down to a few milliseconds	[3]

Experimental Protocol: Production of Radioactive Ion Beams at ISOLDE

- Proton Beam Bombardment: A high-intensity proton beam (originally from the SC, now from the PSB) is directed onto a thick target material.^[1]
- Nuclear Reactions: The protons induce spallation, fragmentation, and fission reactions within the target, creating a wide array of radioactive isotopes.^[3]

- Thermal Diffusion and Effusion: The target is heated to high temperatures (around 2000 °C), causing the produced isotopes to diffuse out of the target matrix and effuse into an ion source.[1][5]
- Ionization: The released atoms are ionized using one of three main types of ion sources:
 - Surface Ion Sources: Used for elements with low ionization potentials. The atoms are ionized upon contact with a hot metal surface.[1][6]
 - Plasma Ion Sources: Used for elements that are difficult to surface-ionize. A plasma is created to ionize the atoms.[1]
 - Resonance Ionization Laser Ion Source (RILIS): Provides highly selective ionization of a specific element by using lasers tuned to the element's atomic transitions, resulting in a purer ion beam.[7]
- Mass Separation: The ionized isotopes are accelerated to a fixed energy (typically 60 keV) and guided into a mass separator (either the General Purpose Separator or the High Resolution Separator), which uses magnetic fields to separate them according to their mass-to-charge ratio.[1][6]
- Beam Delivery: The mass-separated, low-energy radioactive ion beam is then transported to one of the various experimental setups for study.[4]

Workflow for Radioactive Ion Beam Production at ISOLDE

[Click to download full resolution via product page](#)

Radioactive Ion Beam Production at ISOLDE.

Pion Decay Experiments

The CERN Synchrocyclotron played a pivotal role in early particle physics, most notably in the study of pion decay.[\[2\]](#)[\[8\]](#) In 1958, a groundbreaking experiment at the SC provided the first evidence for the rare decay of a pion into an electron and a neutrino ($\pi \rightarrow e + \nu$).[\[9\]](#) This observation was a crucial confirmation of the V-A theory of the weak interaction.[\[10\]](#)[\[11\]](#)

Application Note

Synchro-cyclotrons, capable of producing intense beams of pions, are invaluable for studying the fundamental properties of these particles and the weak force. By stopping a beam of positive pions in a detector, their decay products can be precisely measured. The branching ratio of the electronic decay ($\pi \rightarrow e + \nu$) to the muonic decay ($\pi \rightarrow \mu + \nu$) is a sensitive test of lepton universality, a cornerstone of the Standard Model of particle physics. Modern experiments, such as PIONEER at the Paul Scherrer Institute (PSI), continue to push the precision of these measurements to search for new physics beyond the Standard Model.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Quantitative Data: Historic and Modern Pion Decay Experiments

Parameter	CERN SC Experiment (1958)	PIONEER Experiment (PSI)	Reference
Pion Beam Momentum	Not specified	50 - 75 MeV/c	[13]
Pion Stopping Rate	Not specified	3×10^5 Hz (Phase I)	[13]
Primary Decay Channel	$\pi^+ \rightarrow \mu^+ + \nu$	$\pi^+ \rightarrow \mu^+ + \nu$	[9][12]
Rare Decay Channel Studied	$\pi^+ \rightarrow e^+ + \nu$	$\pi^+ \rightarrow e^+ + \nu$	[9][12]
Measured Branching Ratio (Re/μ)	Compatible with theory	Aims for 0.01% precision	[9][13]
Positron Energy (from $\pi \rightarrow e\nu$)	~69.3 MeV	69.3 MeV	[13]
Positron Energy (from μ decay)	0 - 52.3 MeV	0 - 52.3 MeV	[13]

Experimental Protocol: Pion Decay Study

- Pion Beam Production: A high-energy proton beam from the synchro-cyclotron strikes a production target, creating a beam of pions.
- Beam Transport and Focusing: A system of magnets is used to select pions of a specific momentum and focus them onto the experimental setup.
- Pion Stopping: The pion beam is directed into an active target, typically a plastic scintillator, where the pions are brought to rest.[9]
- Decay Product Detection: The charged particles produced in the pion decays (positrons and muons) are detected by a surrounding array of detectors.
 - Historic Setup (CERN SC): A telescope of scintillation counters and graphite plates was used. The output signals were displayed on a high-speed oscilloscope and recorded on film.[9]

- Modern Setup (PIONEER): An active target made of Low Gain Avalanche Detectors (LGADs) for precise position and timing, a tracker to measure the positron trajectory, and a high-resolution electromagnetic calorimeter to measure the positron's energy.[13]
- Data Acquisition and Analysis: The signals from the detectors are digitized and recorded. The energy and timing information is used to distinguish between the rare $\pi \rightarrow e + \nu$ events and the much more common $\pi \rightarrow \mu \rightarrow e$ decay chain.[13] The branching ratio is calculated by comparing the number of observed events for each decay mode.

Experimental Workflow for a Pion Decay Experiment

[Click to download full resolution via product page](#)

A typical workflow for a pion decay experiment.

Proton Therapy

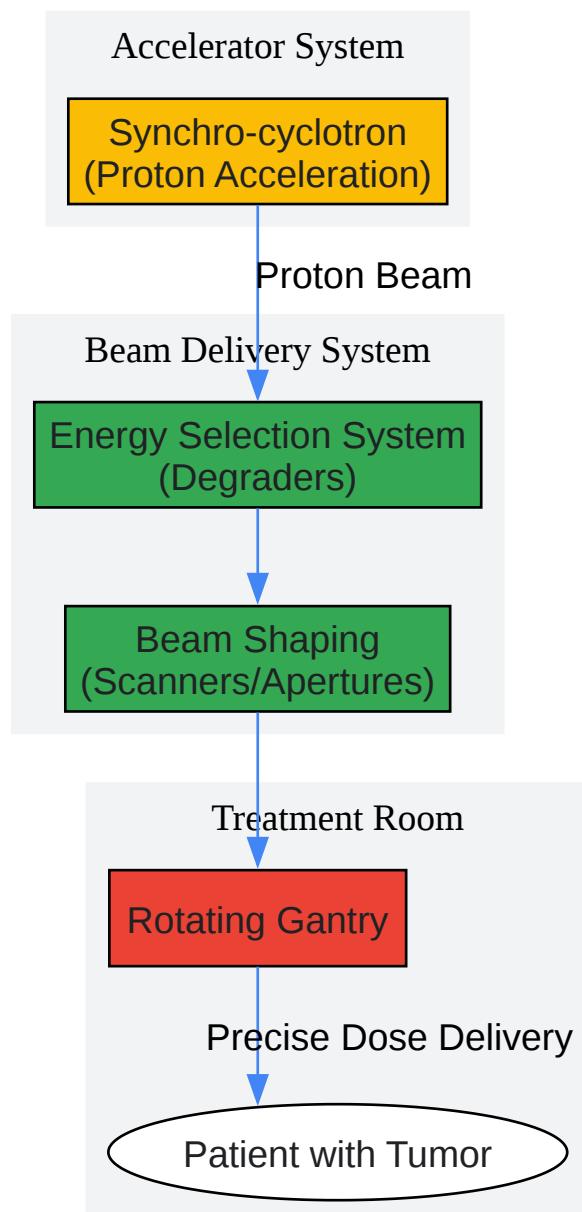
Synchro-cyclotrons have found a significant application in medicine, particularly in the field of proton therapy for cancer treatment.[15] Their ability to produce compact, high-field accelerator systems makes them suitable for installation in hospital environments.[7] Modern superconducting synchro-cyclotrons are at the forefront of this technology.[16]

Application Note

Proton therapy offers a distinct advantage over conventional radiation therapy due to the physical properties of protons. Protons deposit the majority of their energy in a narrow region known as the Bragg peak, with a sharp dose fall-off beyond this point.[15] This allows for the precise targeting of tumors while minimizing radiation exposure to surrounding healthy tissues. Synchro-cyclotrons are used to accelerate protons to clinically relevant energies, which are then delivered to the patient via a gantry system. Recent developments have focused on ultra-high dose rate (FLASH) proton therapy, which may further improve the therapeutic ratio.[17]

Quantitative Data: Clinical Proton Beam Parameters

Parameter	Typical Value	Reference
Proton Energy Range	70 - 250 MeV	[15]
Proton Range in Tissue	5 - 38 cm	[15]
Beam Intensity (at target)	3×10^9 protons/s	[16]
Dose Rate	~2 Gy/L/min	[16]
FLASH Dose Rate	~70 Gy/s	[17]
Dose per Fraction	2 - 4 Gy	[16]
Number of Fractions	10 - 30	[16]
Irradiation Time per Fraction	1 - 3 min	[16]


Experimental Protocol: Pre-clinical Proton FLASH Study

This protocol is based on a platform using a gantry-mounted superconducting synchro-cyclotron.[\[17\]](#)

- Beam Generation and Extraction: Protons are accelerated to a fixed energy (e.g., 227.1 MeV) by the synchro-cyclotron and extracted into the beamline.[\[17\]](#)
- Beam Shaping and Energy Degradation:
 - The pristine Bragg peak is broadened into a Spread-Out Bragg Peak (SOBP) using a range modulator (e.g., a PMMA slab with an array of holes).
 - The proton range is adjusted using energy degrader blocks (e.g., Boron Carbide and PMMA).
 - The lateral beam profile is shaped using brass apertures.[\[17\]](#)
- Dosimetry and Beam Characterization:
 - The integral depth dose is measured using a multi-layer ionization chamber.

- Lateral dose profiles are measured with a scintillator screen.
- The dose rate is measured using a parallel-plate ionization chamber.
- Radiochromic films are used for high-resolution dose measurements.[\[17\]](#)
- Irradiation of Pre-clinical Models: The biological sample or animal model is placed at the desired position within the SOBP, and the prescribed dose is delivered at an ultra-high dose rate.
- Post-irradiation Analysis: The biological effects of the FLASH irradiation are assessed and compared to conventional dose-rate irradiation.

Logical Relationship for a Proton Therapy Session

[Click to download full resolution via product page](#)

Key stages in a synchro-cyclotron-based proton therapy treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ISOLDE - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. The ISOLDE Facility | ISOLDE [isolde.web.cern.ch]
- 4. ISOLDE | CERN [home.cern]
- 5. Production study of Fr, Ra and Ac radioactive ion beams at ISOLDE, CERN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targets and Separators | ISOLDE [isolde.web.cern.ch]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A first discovery – CERN70 [cern70.cern]
- 10. indico.cern.ch [indico.cern.ch]
- 11. worldscientific.com [worldscientific.com]
- 12. PIONEER [psi.ch]
- 13. pioneer.npl.washington.edu [pioneer.npl.washington.edu]
- 14. [2203.01981] PIONEER: Studies of Rare Pion Decays [arxiv.org]
- 15. proceedings.jacow.org [proceedings.jacow.org]
- 16. researchgate.net [researchgate.net]
- 17. Implementation of a proton FLASH platform for pre-clinical studies using a gantry-mounted synrocyclotron - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Applications of Synchro-cyclotrons in Nuclear Physics: Detailed Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11933638#applications-of-synchro-cyclotrons-in-nuclear-physics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com